molecular formula C19H18F2N6O3S2 B2691903 2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1172382-25-0

2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2691903
CAS No.: 1172382-25-0
M. Wt: 480.51
InChI Key: IQEQSVGAKRKMSB-UHFFFAOYSA-N
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Description

2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18F2N6O3S2 and its molecular weight is 480.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to 2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have been synthesized and evaluated for various biological activities. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine showed inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in plant disease management Z. Xia, 2015. Additionally, compounds with a thiadiazole moiety have been synthesized for antimicrobial and antitumor evaluations, suggesting their utility in pharmaceutical research W. Hamama et al., 2017.

Antimicrobial and Antitumor Activities

Research has highlighted the antimicrobial and antitumor potentials of these compounds. For instance, a study on novel benzodifuranyl derivatives, including thiadiazole and piperazine moieties, demonstrated significant analgesic and anti-inflammatory activities, along with COX-2 selectivity A. Abu‐Hashem et al., 2020. Such findings underscore the therapeutic potential of these compounds in treating inflammation and pain.

Antiviral and Insecticidal Efficacy

Furthermore, compounds derived from thiadiazole and piperazine structures have shown promise in antiviral and insecticidal applications. A particular study synthesized heterocycles incorporating a thiadiazole moiety that exhibited insecticidal activity against the cotton leafworm, Spodoptera littoralis, pointing to potential agricultural applications A. Fadda et al., 2017.

Surface Active Agents and Nonionic Surfactants

In addition to their biological activities, derivatives of thiadiazole have been explored for their potential as nonionic surfactants, indicating applications in industrial and pharmaceutical formulations. Novel scaffolds incorporating thiadiazolyl piperazine have been synthesized from stearic acid, showing antimicrobial activities and surfactant properties Abdelmotaal Abdelmajeid et al., 2017.

Properties

IUPAC Name

2-[[5-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O3S2/c1-11-8-15(25-30-11)22-16(28)10-31-19-24-23-18(32-19)27-6-4-26(5-7-27)17(29)13-3-2-12(20)9-14(13)21/h2-3,8-9H,4-7,10H2,1H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEQSVGAKRKMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.